molecular formula C9H14Cl2N2O2 B573901 (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride CAS No. 163513-22-2

(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B573901
CAS No.: 163513-22-2
M. Wt: 253.123
InChI Key: ZGKDXWUPOLOWRS-YCBDHFTFSA-N
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Description

®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring attached to the alpha carbon of an amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-carboxaldehyde and ®-methyl 2-amino-3-hydroxypropanoate.

    Condensation Reaction: The pyridine-2-carboxaldehyde undergoes a condensation reaction with ®-methyl 2-amino-3-hydroxypropanoate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, resulting in ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with a pyridine ring and an amino group, used in drug discovery and as a building block in organic synthesis.

    2,2’-Bipyridine: A bidentate ligand used in coordination chemistry and catalysis.

    2-Aminopyrimidine: A heterocyclic compound with applications in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its chiral nature and the presence of both an amino acid moiety and a pyridine ring. This combination of features allows for specific interactions with biological targets and makes it a valuable compound in various research applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDXWUPOLOWRS-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740979
Record name Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163513-22-2
Record name Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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